molecular formula C17H17N3O4 B6024084 N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide

N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide

Cat. No. B6024084
M. Wt: 327.33 g/mol
InChI Key: XLFNENAUMXRROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide, also known as INB-4, is a chemical compound that has been extensively studied for its potential use in scientific research. INB-4 is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.

Mechanism of Action

The mechanism of action of N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression that can affect cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults. This compound has been shown to affect various signaling pathways, including the PI3K/Akt pathway and the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule that is readily available and easy to synthesize, making it a convenient tool for investigating various cellular processes. However, there are also limitations to its use. This compound has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide. One area of interest is the development of more selective inhibitors of HDACs, which could improve the specificity of the compound and reduce its off-target effects. Another area of interest is the investigation of the neuroprotective effects of this compound in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound in combination with other compounds or therapies could be explored as a potential treatment for cancer and other diseases.

Synthesis Methods

The synthesis of N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide involves several steps, beginning with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This compound is then reacted with 4-aminophenylisobutyrate to form this compound. The synthesis of this compound is a well-established method, and the compound is readily available for research purposes.

Scientific Research Applications

N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide has been used extensively in scientific research, particularly in the fields of cancer biology and neuroscience. The compound has been shown to have a range of effects on cellular processes, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects, making it a promising tool for investigating the mechanisms underlying various neurological disorders.

properties

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11(2)16(21)18-13-5-7-14(8-6-13)19-17(22)12-3-9-15(10-4-12)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFNENAUMXRROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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